molecular formula C10H9N B3384233 1H-Indole, 2-ethenyl- CAS No. 53654-35-6

1H-Indole, 2-ethenyl-

Cat. No. B3384233
CAS RN: 53654-35-6
M. Wt: 143.18 g/mol
InChI Key: LSSICPJTIPBTDD-UHFFFAOYSA-N
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Description

2-Ethenyl-1H-indole, also known as 2-vinyl-1H-indole, is an organic compound with the CAS Number: 53654-35-6 . It has a molecular weight of 143.19 . It is synthesized from a Friedel-Crafts reaction of a fatty acid and an alkyl halide .


Synthesis Analysis

The synthesis of 2-ethenyl-1H-indole involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .


Molecular Structure Analysis

The molecular structure of 2-ethenyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

The cycloaddition process of 2-ethenyl-1H-indole to form the bicyclic system proceeds through a [4+2] cycloaddition mechanism with the formation of a strained six-membered ring between the two carbon atoms at the junction .


Physical And Chemical Properties Analysis

2-Ethenyl-1H-indole has a melting point of 85-86 degrees Celsius .

Mechanism of Action

Indole derivatives, including 2-ethenyl-1H-indole, have been found to exhibit various biological activities. The mechanisms of action include the inhibition of protein kinase, tubulin, and the p53 pathway, which play a critical role in their anti-GBM activity .

Future Directions

Indole derivatives, including 2-ethenyl-1H-indole, are ideal precursors for the synthesis of active molecules. They are essential and efficient chemical precursors for generating biologically active structures . There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .

properties

IUPAC Name

2-ethenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7,11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSICPJTIPBTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451162
Record name vinylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 2-ethenyl-

CAS RN

53654-35-6
Record name 2-Ethenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53654-35-6
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Record name vinylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-1H-indole
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Synthesis routes and methods I

Procedure details

This condensation reaction was studied in detail using the acetylindole (K5) and the indole (J6) using phosphoryl chloride as a condensing agent in 1,2-dichloroethane as solvent. A solution of acetylindole (K5) in 1,2-dichloroethane was cooled in an ice/salt bath and phosphoryl chloride was added slowly, keeping the temperature of the reaction mixture between 0° and 5° C. during the addition. This low temperature was preferred during the initial stages of this reaction to minimize the formation of unwanted byproducts. After 30 minutes stirring while the reaction mixture warmed to room temperature, indole (J6) in 1,2-dichloroethane was added. The reaction mixture was stirred overnight at room temperature and gas chromatographic analysis indicated that the condensation, though not complete, had taken place. The condensation reaction was driven to completion by refluxing the reaction mixture for one hour. The product, unsymmetrical indolylethene [Table 3, Entry 22], was isolated in good yield (74%, Example 11).
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Synthesis routes and methods II

Procedure details

NaH (2.6 g, 66.2 mmol) at 0° C. was added to a mixture of 1H-indole-2-carbaldehyde (4.00 g, 27.6 mmol) and PPh3CH3Br (19.7 g, 55.2 mmol) in dry THF (100 mL) After being stirred at room temperature for 16 hours, the reaction was quenched with water. After partition, the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine, dried, and concentrated. The residue was purified by silica gel column chromatography eluting with petroleum ether/ethyl acetate (50:1) to give 2-vinyl-1H-indole (4.0 g, 83% yield) as a solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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